



# The Genesis and Advancement of Sativex (Nabiximols): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sativex  |           |
| Cat. No.:            | B1676899 | Get Quote |

An In-depth Exploration of the First Cannabis-Derived Prescription Medicine

This technical guide provides a comprehensive overview of the discovery, development, and clinical application of **Sativex** (nabiximols), the first botanical drug derived from the cannabis plant to receive regulatory approval. Developed by GW Pharmaceuticals, **Sativex** is an oromucosal spray containing a complex mixture of cannabinoids, with its principal active components being delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio.[1][2][3] This document details the preclinical and clinical journey of **Sativex**, its pharmacological properties, and the experimental methodologies that have defined its therapeutic profile. It is intended for researchers, scientists, and professionals in the field of drug development.

## **Discovery and Pharmaceutical Development**

The development of **Sativex** was initiated in 1998 by GW Pharmaceuticals in the United Kingdom, following the company's acquisition of a license to cultivate cannabis for research purposes.[4] The primary goal was to develop a standardized, evidence-based cannabisderived medicine to address the unmet needs of patients with multiple sclerosis (MS).[5]

The formulation of **Sativex** as an oromucosal spray was a deliberate choice to enable flexible, individualized dosing and to minimize the psychotropic side effects associated with THC.[6][7] Each 100-microliter spray delivers a consistent dose of 2.7 mg of THC and 2.5 mg of CBD.[1] The final formulation consists of the cannabis extracts dissolved in ethanol, propylene glycol, and peppermint oil.[3]



## **Mechanism of Action: The Endocannabinoid System**

**Sativex** exerts its therapeutic effects by modulating the endocannabinoid system (ECS), a complex cell-signaling system involved in regulating a range of physiological and cognitive processes. The primary active components of **Sativex**, THC and CBD, interact with cannabinoid receptors, principally the CB1 and CB2 receptors.

- Delta-9-tetrahydrocannabinol (THC): Acts as a partial agonist at both CB1 and CB2 receptors. CB1 receptors are highly expressed in the central nervous system and are involved in the modulation of neurotransmitter release, which is believed to contribute to the analgesic and anti-spasticity effects of Sativex.[8]
- Cannabidiol (CBD): Has a low affinity for CB1 and CB2 receptors and is thought to exert its effects through various other mechanisms, including the inhibition of the breakdown of the endocannabinoid anandamide. It may also modulate the psychotropic effects of THC.[9]

The synergistic or entourage effect of the various cannabinoids and other compounds present in the whole-plant extract is believed to contribute to the overall therapeutic efficacy and tolerability of **Sativex**.

#### Signaling Pathways of CB1 and CB2 Receptors

The activation of CB1 and CB2 receptors by agonists like THC initiates a cascade of intracellular signaling events. These G protein-coupled receptors primarily couple to the inhibitory G protein (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.





Click to download full resolution via product page

Caption: Simplified signaling pathway of THC via CB1 and CB2 receptors.

# **Preclinical Development**

Preclinical studies were instrumental in establishing the pharmacological profile and therapeutic potential of nabiximols. These studies utilized various animal models to investigate the efficacy of the THC:CBD combination in conditions such as multiple sclerosis-related spasticity and chronic pain.

## **Experimental Protocols: Preclinical Evaluation**

A general workflow for the preclinical assessment of **Sativex** is outlined below. Specific details of animal models and outcome measures would vary depending on the therapeutic indication being investigated.





Click to download full resolution via product page

**Caption:** Generalized experimental workflow for preclinical evaluation.

# **Clinical Development**

The clinical development program for **Sativex** has been extensive, encompassing numerous trials for multiple sclerosis (MS) spasticity and cancer-related pain. A key feature of some of these trials has been the use of an "enriched study design," where patients who initially respond to the treatment in an open-label phase are then randomized to continue with the drug or switch to a placebo.[10][11]

# **Sativex** in Multiple Sclerosis Spasticity







Clinical trials have consistently demonstrated the efficacy of **Sativex** in reducing spasticity in patients with MS who have not responded adequately to other anti-spasticity medications.[6][8] The primary measure of efficacy in these trials has typically been a patient-reported Numeric Rating Scale (NRS) for spasticity.[8][10]

The following provides a generalized workflow for a typical enriched design clinical trial of **Sativex** for MS spasticity.





Click to download full resolution via product page

**Caption:** Workflow for an enriched design clinical trial in MS spasticity.



| Trial                             | Phase          | Number of<br>Patients<br>(Randomized) | Primary<br>Endpoint                                                        | Result                                                                                |
|-----------------------------------|----------------|---------------------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| GWSP0604                          | III            | 241                                   | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with Sativex compared to placebo (p=0.0002)[10] |
| SAVANT                            | IV             | 106                                   | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with Sativex compared to placebo[12]            |
| Italian<br>Observational<br>Study | Post-marketing | 1,615                                 | Percentage of patients with ≥20% improvement in spasticity NRS at 1 month  | 70.5% of patients achieved an initial response[8][13]                                 |

#### **Sativex in Cancer Pain**

**Sativex** has also been investigated as an adjunctive treatment for patients with advanced cancer who experience persistent pain despite optimized opioid therapy.[14][15] The results from these trials have been more variable than those for MS spasticity.[5][16]

The clinical trials for cancer pain have often employed a similar randomized, double-blind, placebo-controlled design, with some utilizing an initial titration period.[15][17] The primary endpoint is typically the change in the average daily pain score on an 11-point NRS.[17][18]



| Trial Identifier           | Phase | Number of Patients | Primary<br>Endpoint                                     | Result                                                                                            |
|----------------------------|-------|--------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| NCT00530764                | IIb   | 177                | 30% responder rate in NRS pain score                    | Sativex showed a statistically significant improvement over placebo[14]                           |
| GWCA0962 &<br>GWCA1103     | III   | Not specified      | Not specified                                           | Did not demonstrate superiority to placebo in reducing self- reported pain NRS scores[5]          |
| Phase IIb Dose-<br>Ranging | IIb   | Not specified      | Change from<br>baseline in NRS<br>average pain<br>score | Statistically significant difference between the Sativex low-dose group and placebo (p=0.006)[19] |

#### **Pharmacokinetics**

The pharmacokinetic profile of **Sativex** is characterized by a high degree of inter-individual variability.[20] Following oromucosal administration, THC and CBD are absorbed, with peak plasma concentrations generally reached within 2 to 4 hours.[21] The oromucosal route partially avoids the first-pass metabolism that occurs with oral administration.[20][22]

# **Quantitative Data: Pharmacokinetic Parameters**



| Parameter                                             | тнс                                       | CBD              |
|-------------------------------------------------------|-------------------------------------------|------------------|
| Bioavailability (oral)                                | ~6%                                       | Low              |
| Time to Peak Plasma Concentration (Tmax) - Oromucosal | 2 - 4 hours                               | 2 - 4 hours      |
| Protein Binding                                       | ~97%                                      | High             |
| Volume of Distribution (Vd)                           | 2.5 - 10 L/kg                             | High             |
| Elimination Half-life                                 | Variable, can be prolonged in heavy users | Not well-defined |

# **Safety and Tolerability**

**Sativex** is generally well-tolerated, with most adverse events being mild to moderate in severity.[23][24] The most commonly reported adverse events include dizziness, fatigue, and somnolence, which often occur during the initial titration period and tend to resolve with continued use.[23]

**Quantitative Data: Common Adverse Events** 

| Adverse Event | Frequency in Sativex<br>Group | Frequency in Placebo<br>Group |
|---------------|-------------------------------|-------------------------------|
| Dizziness     | 15.5%                         | Not specified                 |
| Fatigue       | >10%                          | Not specified                 |
| Somnolence    | More frequent than placebo    | Less frequent than Sativex    |
| Dry Mouth     | More frequent than placebo    | Less frequent than Sativex    |
| Nausea        | More frequent than placebo    | Less frequent than Sativex    |

Note: Frequencies can vary across different studies and patient populations.[23][25]

#### Conclusion



The discovery and development of **Sativex** represent a significant milestone in the medical application of cannabinoids. Through a rigorous program of preclinical and clinical research, GW Pharmaceuticals has successfully brought a standardized, cannabis-based medicine to market for specific indications. The journey of **Sativex** from a botanical source to a regulated pharmaceutical product underscores the potential for developing evidence-based medicines from natural sources. Further research continues to explore the full therapeutic potential of **Sativex** and its constituent cannabinoids in a range of other conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. Sativex oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebocontrolled phase 3 studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Sativex in the management of multiple sclerosis-related spasticity: An overview of the last decade of clinical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sativex: clinical efficacy and tolerability in the treatment of symptoms of multiple sclerosis and neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnnp.bmj.com [jnnp.bmj.com]
- 9. m.youtube.com [m.youtube.com]
- 10. azmedmj.com [azmedmj.com]
- 11. almirall.de [almirall.de]
- 12. neurologylive.com [neurologylive.com]

#### Foundational & Exploratory





- 13. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Research Evidence Supporting Administration and Dosing Recommendations of Medicinal Cannabis as Analgesic in Cancer Patients [mdpi.com]
- 15. Sativex oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Scientific Evidence for THC:CBD Oromucosal Spray (Nabiximols) in the Management of Chronic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Positive data in sativex® phase IIb trial: Support advancing into phase III development in cancer pain | Revista de la Sociedad Española del Dolor [elsevier.es]
- 20. The pharmacokinetics and the pharmacodynamics of cannabinoids PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 23. pp.jazzpharma.com [pp.jazzpharma.com]
- 24. Sativex long-term use: an open-label trial in patients with spasticity due to multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. realmofcaring.org [realmofcaring.org]
- To cite this document: BenchChem. [The Genesis and Advancement of Sativex (Nabiximols):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1676899#discovery-and-development-history-of-sativex-nabiximols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com